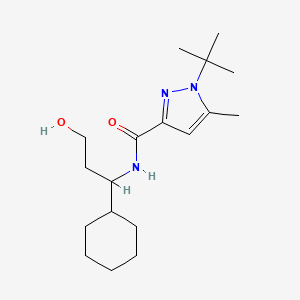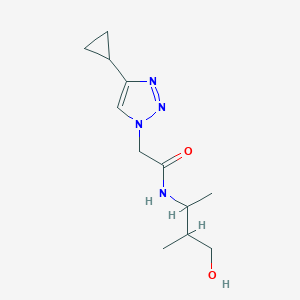
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide, also known as HIOC, is a chemical compound that has been widely studied for its potential therapeutic applications. HIOC is a small molecule that belongs to the class of indenylamides, which have been shown to possess a range of biological activities. In
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell growth and survival. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. In addition, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression.
Biochemical and Physiological Effects
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to possess anti-inflammatory properties. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to inhibit the production of several pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide is its high potency and selectivity. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to be highly effective at inhibiting cancer cell growth at low concentrations. In addition, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to be selective for cancer cells, with minimal toxicity to normal cells. However, one of the limitations of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide research. One area of interest is the development of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the use of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, the use of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide as a tool for studying the role of topoisomerases and histone deacetylases in cancer biology is an area of active research.
Synthesis Methods
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide involves the reaction of 2-aminonicotinic acid with 2-hydroxy-1-tetralone in the presence of a catalyst. The resulting product is then converted to the desired compound through a series of chemical reactions. The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been optimized to yield high purity and high yields, making it a viable option for large-scale production.
Scientific Research Applications
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-18-12(7-4-8-14(18)20)16(21)17-15-11-6-3-2-5-10(11)9-13(15)19/h2-8,13,15,19H,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZTTZAZZBCZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1C(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)

![4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)
![2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6636903.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)

![5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B6636920.png)

![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B6636947.png)
![2-[(4-Methoxybenzoyl)oxy]benzoic acid](/img/structure/B6636948.png)
![1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6636954.png)
![5-(difluoromethyl)-N-[(1-hydroxycycloheptyl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B6636962.png)